molecular formula C8H5Cl2F3O B2922692 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene CAS No. 1261836-07-0

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B2922692
CAS No.: 1261836-07-0
M. Wt: 245.02
InChI Key: NSYFZJSOVVWENA-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5Cl2F3O. It is a colorless liquid with a pungent odor and is known for its applications in various chemical reactions and industrial processes. This compound is part of the benzene derivatives family, which are widely studied for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives. The typical synthetic route includes:

    Chloromethylation: Benzene is first chloromethylated using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Chlorination: The chloromethylated benzene is then subjected to chlorination using chlorine gas under controlled conditions to introduce the second chlorine atom.

    Trifluoromethoxylation: Finally, the compound undergoes trifluoromethoxylation using a suitable trifluoromethylating agent like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

  • 1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene
  • 1-Chloro-2-(chloromethyl)-4-(trifluoromethyl)benzene
  • 1-Chloro-2-(chloromethyl)-5-(trifluoromethyl)benzene

Comparison: 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl groups. This difference influences its reactivity, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYFZJSOVVWENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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